5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid
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Overview
Description
5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorinated alkyl group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of nicotinic acid to yield an intermediate ester, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: 3-chloroperoxybenzoic acid (mCPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 can produce the corresponding alcohol.
Scientific Research Applications
5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated alkyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of the fluorinated alkyl group. This modification significantly alters its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
5-(2-fluoropropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-3-6(8(12)13)4-11-5-7/h3-5H,1-2H3,(H,12,13) |
InChI Key |
FKJGKRLWBAMLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
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